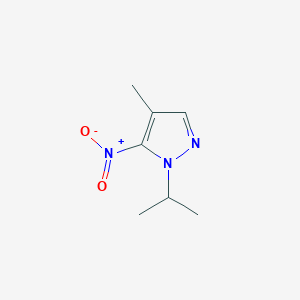

4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-7(10(11)12)6(3)4-8-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPCBZLOFCXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245573 | |

| Record name | 4-Methyl-1-(1-methylethyl)-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-61-5 | |

| Record name | 4-Methyl-1-(1-methylethyl)-5-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(1-methylethyl)-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methyl 5 Nitro 1 Propan 2 Yl 1h Pyrazole

Precursor Synthesis and Functionalization Pathways

The traditional synthesis of 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole involves a series of discrete steps, each targeting a specific modification of the molecular structure. This begins with the formation of the fundamental pyrazole (B372694) ring, followed by the introduction of the N-isopropyl group and the subsequent nitration to yield the final product.

Synthesis of Pyrazole Ring Systems

The construction of the pyrazole ring is a foundational step in the synthesis of the target compound. Numerous methods have been developed for the synthesis of pyrazole derivatives, with the Knorr pyrazole synthesis being a classic and widely employed approach. hilarispublisher.com This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the synthesis of a 4-methylpyrazole (B1673528) precursor, a suitable β-diketone would be required.

Another common strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. nih.gov Additionally, multicomponent reactions (MCRs) have gained prominence as an efficient means of synthesizing polysubstituted pyrazoles in a single step from readily available starting materials. rsc.org These MCRs can involve the reaction of aldehydes, ketones, and hydrazines under various catalytic conditions. rsc.org

| Method | Reactants | Key Features | Reference |

| Knorr Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Classic, versatile, good yields | hilarispublisher.comnih.gov |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated ketones/aldehydes, Hydrazines | Access to diverse substitution patterns | nih.gov |

| Multicomponent Reactions (MCRs) | Aldehydes, Ketones, Hydrazines | One-pot, high efficiency, structural diversity | rsc.org |

Strategies for N-Alkylation with Isopropyl Moieties

Once the pyrazole ring is formed, the next critical step is the introduction of the isopropyl group at the N1 position. N-alkylation of pyrazoles is a well-established transformation that can be achieved through various methods. The choice of method often depends on the substrate and the desired regioselectivity.

A common approach involves the reaction of the pyrazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that then attacks the alkyl halide. researchgate.netnih.gov The choice of solvent can influence the reaction rate and selectivity.

Acid-catalyzed N-alkylation methods have also been developed, utilizing trichloroacetimidates as alkylating agents. mdpi.comsemanticscholar.org This approach can be advantageous when base-sensitive functional groups are present in the pyrazole substrate. mdpi.com Furthermore, enzyme-controlled N-alkylation has emerged as a highly selective method, although its application may be more specialized. thieme-connect.com

| Alkylation Method | Reagents | Conditions | Key Features | Reference |

| Base-Mediated | Isopropyl halide, Base (e.g., K2CO3, NaH) | Varies (e.g., DMF, acetonitrile) | Common, versatile | researchgate.net |

| Acid-Catalyzed | Isopropyl trichloroacetimidate, Brønsted acid | Anhydrous, aprotic solvent | Mild conditions, avoids strong bases | mdpi.comsemanticscholar.org |

| Enzymatic | Haloalkanes, Engineered enzymes | Aqueous buffer | High regioselectivity | thieme-connect.com |

Regioselective Nitration Protocols for the Pyrazole Core

The final step in the functionalization pathway is the regioselective introduction of a nitro group at the C5 position of the pyrazole ring. The nitration of pyrazoles is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the pyrazole ring, namely the N1-isopropyl and C4-methyl groups.

A common nitrating agent is a mixture of nitric acid and sulfuric acid. nih.gov The strong acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich pyrazole ring. Another effective nitrating system is nitric acid in acetic anhydride (B1165640). mdpi.com The choice of nitrating agent and reaction conditions can be crucial for achieving the desired regioselectivity and avoiding side reactions. For instance, the nitration of 1-methylpyrazole (B151067) with nitric acid in trifluoroacetic anhydride has been reported to yield 3-methyl-1H-pyrazole-4-carbonitrile. nih.gov

The electronic properties of the substituents on the pyrazole ring play a significant role in directing the incoming nitro group. The N-alkylation of the pyrazole ring generally activates it towards electrophilic substitution.

| Nitrating Agent | Typical Conditions | Key Features | Reference |

| HNO3 / H2SO4 | 0°C to room temperature | Strong nitrating conditions | nih.gov |

| HNO3 / Ac2O | Cooled, controlled addition | Milder than mixed acid | mdpi.com |

| Nitric acid / Trifluoroacetic anhydride | Varies | Effective for some substrates | researchgate.net |

Advanced Synthetic Approaches

In addition to the classical stepwise synthesis, more advanced methodologies have been developed to streamline the synthesis of substituted pyrazoles. These approaches often offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

One-Pot Cyclocondensation Methods

One-pot syntheses, a subset of multicomponent reactions, have become increasingly popular for the construction of complex heterocyclic systems like pyrazoles. nih.govacs.org These methods involve the sequential addition of reactants to a single reaction vessel, avoiding the need for isolation and purification of intermediates. For the synthesis of a precursor to this compound, a one-pot approach could involve the in-situ generation of a 1,3-dicarbonyl compound followed by its cyclocondensation with isopropylhydrazine. nih.govbeilstein-journals.org

These one-pot procedures can be highly efficient and can be adapted for the synthesis of a wide range of substituted pyrazoles. rsc.orgmdpi.com The use of microwave irradiation can often accelerate these reactions and improve yields. acs.org

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Formation

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, for instance, can be employed to construct the pyrazole ring or to introduce substituents at various positions. mdpi.com These methods often involve the coupling of pre-functionalized precursors, such as halo-pyrazoles, with appropriate coupling partners. rsc.org

More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrazole core, avoiding the need for pre-functionalization. rsc.orgresearchgate.net While direct C-H activation to form the pyrazole ring itself is less common, these methods are highly valuable for the late-stage functionalization of pre-formed pyrazoles.

| Advanced Approach | Description | Advantages | Reference |

| One-Pot Cyclocondensation | Sequential reactions in a single vessel | Increased efficiency, reduced waste | nih.govacs.org |

| Transition Metal-Catalyzed Coupling | Pd, Cu, etc. catalyzed C-C and C-N bond formation | High functional group tolerance, access to complex structures | rsc.orgresearchgate.net |

Multi-Component Reaction Design

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials. beilstein-journals.orgmdpi.com The design of an MCR for the synthesis of this compound would involve the convergent assembly of precursors that contribute the necessary fragments to the final structure. A hypothetical MCR approach could be designed based on established pyrazole syntheses, such as the Knorr pyrazole synthesis, which typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. wikipedia.org

In a potential MCR design for the target molecule, the key components could include:

A hydrazine source: Isopropylhydrazine, to introduce the N-(propan-2-yl) group.

A 1,3-dielectrophile: A precursor that would form the C-C-C backbone and incorporate the 4-methyl group. A suitable candidate would be a derivative of 2-methyl-1,3-dicarbonyl compound.

A nitrating agent: A component that introduces the nitro group at the C5 position.

The reaction would proceed through a series of sequential transformations, including condensation, cyclization, and aromatization, to yield the pyrazole core. nih.gov The modular nature of MCRs offers significant advantages over traditional multi-step syntheses by improving atom economy, reducing waste, and simplifying purification processes. beilstein-journals.org Research into MCRs for pyrazole synthesis has explored various catalysts and reaction conditions to control regioselectivity and improve yields. nih.govacs.org For instance, the use of specific catalysts can facilitate the in-situ generation of reactive intermediates, which then participate in the cyclization cascade. beilstein-journals.org

| Component Type | Potential Precursor for Target Synthesis | Function in MCR | Reference Principle |

|---|---|---|---|

| Hydrazine Derivative | Isopropylhydrazine | Provides N1 and N2 atoms and the N1-isopropyl substituent. | wikipedia.org |

| 1,3-Dicarbonyl Compound | 3-methyl-2,4-pentanedione | Forms the C3-C4-C5 backbone and provides the C4-methyl group. | wikipedia.org |

| Nitrating Agent | Nitric Acid / Acetic Anhydride | Introduces the nitro group at the C5 position post-cyclization. | rsc.org |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. This involves elucidating the pathways for the regioselective N-substitution, the introduction of the nitro group, and any relevant stereochemical factors. Mechanistic studies often employ a combination of kinetic analysis, intermediate trapping, isotopic labeling, and computational modeling to map out the energy profiles of reaction pathways. beilstein-journals.orgwuxiapptec.com

Mechanistic Studies of Regioselective N-Substitution

The N-substitution of an unsymmetrical pyrazole, such as 4-methyl-5-nitro-1H-pyrazole, can potentially yield two different regioisomers: the N1-substituted and the N2-substituted product. The regioselective synthesis of the desired 1-(propan-2-yl) isomer is a critical challenge. The mechanism of N-alkylation typically proceeds via nucleophilic attack of a deprotonated pyrazole anion on an alkyl halide or another electrophilic alkylating agent. mdpi.comlookchem.com

The regioselectivity of this substitution is governed by a combination of electronic and steric factors. mdpi.comlookchem.com The pyrazole ring exists as two tautomers, and deprotonation results in an ambident pyrazolate anion. The distribution of the negative charge and the steric hindrance posed by the substituents at the C3 and C5 positions dictate the site of alkylation. wuxiapptec.com In the case of a 4-methyl-5-nitro-1H-pyrazole precursor, the electron-withdrawing nitro group at C5 would decrease the nucleophilicity of the adjacent N1 nitrogen. However, steric hindrance is often the dominant factor. lookchem.com The bulky isopropyl group would preferentially attack the less sterically hindered nitrogen atom. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, have been used to justify the observed regioselectivity in N-substitution reactions of pyrazoles by comparing the activation energies for attack at N1 versus N2. wuxiapptec.comacs.org

| Factor | Influence on N1 vs. N2 Alkylation | Mechanistic Rationale | References |

|---|---|---|---|

| Steric Hindrance | Favors substitution at the less hindered nitrogen. A bulky alkylating agent (like an isopropyl source) will favor the nitrogen with smaller adjacent groups. | Minimizes van der Waals repulsion in the transition state. | mdpi.comlookchem.com |

| Electronic Effects | Electron-withdrawing groups (like -NO₂) decrease the nucleophilicity of the adjacent nitrogen, potentially favoring substitution at the distal nitrogen. | Alters the charge distribution in the pyrazolate anion. | nih.gov |

| Base/Solvent System | The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMSO, DMF) can influence the aggregation state of the pyrazolate anion and the nature of the transition state. | Affects ion pairing and the solvation of the reactants and transition state. | acs.org |

| Catalyst | Lewis acids or other catalysts can coordinate to one of the nitrogen atoms, directing the alkylating agent to the other. | Lowers the activation energy for one regioisomeric pathway over the other. | thieme-connect.com |

Investigation of Nitro Group Introduction Mechanisms

The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic aromatic substitution. rrbdavc.org The mechanism for the nitration of pyrazole to form a C-nitro derivative involves the reaction of the pyrazole with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. rsc.org The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). rsc.org

The pyrazole ring is an electron-rich heterocycle, but under the strongly acidic conditions required for nitration, it exists predominantly as its protonated form, the pyrazolium (B1228807) ion. rsc.org Kinetic studies on the nitration of pyrazole have shown that the reaction proceeds through the attack of the nitronium ion on this less reactive, protonated pyrazolium species. rsc.org The substitution occurs preferentially at the C4 position, as attack at C3 or C5 would lead to a more unstable cationic intermediate where the positive charge is placed on an azomethine nitrogen. rrbdavc.org For a precursor like 1-(propan-2-yl)-4-methyl-1H-pyrazole, the C4 position is already occupied. The C5 position would then be the target for nitration. The existing alkyl groups (isopropyl at N1 and methyl at C4) are activating and would facilitate the electrophilic attack at the C5 position.

Stereochemical Considerations in Isopropyl Introduction

Stereochemistry addresses the three-dimensional arrangement of atoms in molecules. In the synthesis of this compound, the introduction of the isopropyl group does not create a chiral center in the final molecule, as the isopropyl group itself is achiral and is attached to a nitrogen atom within a planar aromatic ring. tru.ca

However, stereochemical principles are relevant when considering the transition state of the N-alkylation reaction. The nitrogen atoms of an unsymmetrically substituted pyrazole precursor (e.g., 4-methyl-5-nitro-1H-pyrazole) are prochiral. The two faces of the planar pyrazolate anion are enantiotopic. While the attacking isopropyl group is achiral, its approach to either nitrogen atom is influenced by the steric bulk of the adjacent substituents (the C5-nitro group and the hydrogen/substituent at C3). The reaction proceeds through the transition state of lowest energy, which is typically the one that minimizes steric clashes between the incoming isopropyl group and the groups on the pyrazole ring. mdpi.com If the reaction were to be carried out with a chiral alkylating agent or in the presence of a chiral catalyst, it could be possible to achieve enantioselective synthesis if a chiral center were to be formed. acs.org However, for the specific target compound, the primary consideration remains the regioselectivity of the N-isopropylation rather than the generation of stereoisomers. tru.ca

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural determination of novel compounds. By interacting with molecules using electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, FT-Raman), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide detailed information about the atomic arrangement, functional groups, electronic transitions, and molecular mass of 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and absorb electromagnetic radiation at a frequency characteristic of their chemical environment.

For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The isopropyl group would produce a septet for its single methine (CH) proton due to coupling with the six adjacent methyl protons, which in turn would appear as a doublet. The methyl group attached to the pyrazole (B372694) ring would appear as a sharp singlet, and the single proton on the pyrazole ring (at position 3) would also be a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl -CH(CH₃)₂ | ~4.8 - 5.2 | Septet |

| Isopropyl -CH(CH₃)₂ | ~1.4 - 1.6 | Doublet |

| Ring -CH₃ | ~2.5 - 2.7 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~135 - 140 |

| C-4 | ~115 - 120 |

| C-5 | ~148 - 155 |

| Isopropyl -CH | ~50 - 55 |

| Isopropyl -CH₃ | ~21 - 24 |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized energy levels.

In the analysis of this compound, FT-IR and FT-Raman spectra would clearly indicate the presence of the key functional groups. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong in the infrared spectrum and appear in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. nih.gov The various C-H bonds of the methyl and isopropyl groups would be identified by their stretching vibrations just below 3000 cm⁻¹. The pyrazole ring itself has a series of characteristic "ring breathing" and stretching vibrations, including C=N and C-N stretches, which typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

Table 3: Expected FT-IR/FT-Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 |

| Alkyl C-H | Stretch | 2980 - 2850 |

| Pyrazole Ring | C=N Stretch | 1600 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the primary chromophore is the nitrated pyrazole ring. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated π-system of the pyrazole ring. nih.gov The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the electronic structure and typically shifts the absorption to longer wavelengths (a bathochromic shift). A weaker n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. nih.goviu.edu The absorption maxima (λ_max) for nitro-substituted aromatic heterocycles generally fall in the UV region, often between 250 and 350 nm. nih.goviu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of 183.19 g/mol . The fragmentation pattern would be highly characteristic. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da). researchgate.net Another likely fragmentation is the loss of the isopropyl group (43 Da) to form a stable pyrazole cation. docbrown.info Further fragmentation of the pyrazole ring can also occur. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with very high accuracy.

Table 4: Predicted Mass Spectrometry Fragments

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₇H₁₁N₃O₂]⁺ | Molecular Ion [M]⁺ | 183 |

| [C₇H₁₁N₂]⁺ | Loss of NO₂ | 137 |

| [C₄H₅N₃O₂]⁺ | Loss of Isopropyl group | 140 |

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodology

The technique of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector. spast.org

By rotating the crystal and collecting diffraction data from multiple orientations, a complete three-dimensional map of the electron density within the crystal's unit cell can be constructed. From this map, the precise coordinates of each atom can be determined, revealing the exact molecular structure. mdpi.com For this compound, this analysis would confirm the planarity of the pyrazole ring and determine the precise bond lengths and angles of the methyl, nitro, and isopropyl substituents. researchgate.netrsc.org It would also reveal the torsion angles, showing the orientation of the substituents relative to the ring, and detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. spast.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Analysis of Crystal Packing and Intermolecular Interactions

Detailed information regarding the specific arrangement of molecules of this compound in a crystal lattice is not currently available. An analysis of crystal packing would involve describing the formation of molecular motifs, such as chains, layers, or more complex three-dimensional networks.

The study of intermolecular interactions would focus on identifying and quantifying the non-covalent forces between adjacent molecules. For a compound with the structure of this compound, one would anticipate the presence of several types of interactions:

Dipole-dipole interactions: The polar nitro group would induce a significant dipole moment in the molecule, leading to electrostatic interactions that would influence molecular orientation in the crystal.

C–H···O hydrogen bonds: Weak hydrogen bonds involving the methyl and isopropyl C-H groups as donors and the oxygen atoms of the nitro group as acceptors would likely play a role in stabilizing the crystal structure.

π-π stacking: Interactions between the electron systems of the pyrazole rings of adjacent molecules could also be a contributing factor to the crystal packing, although the presence of the bulky isopropyl group might sterically hinder optimal stacking.

Without experimental data, it is not possible to create a data table of intermolecular contact distances and geometries.

Conformational Analysis in the Solid State

A conformational analysis in the solid state would describe the specific three-dimensional shape adopted by the this compound molecule within the crystal. Key conformational features would include:

Orientation of the propan-2-yl group: The rotation around the N-C bond connecting the isopropyl group to the pyrazole ring would define its orientation relative to the plane of the ring. This would be described by specific torsion angles.

Planarity of the nitro group: The degree to which the nitro group is twisted out of the plane of the pyrazole ring is another important conformational parameter. This is influenced by both electronic effects and steric interactions with neighboring groups.

A data table of key torsion angles, which would be essential for a detailed conformational analysis, cannot be generated without the relevant crystallographic information.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools for elucidating the structural and electronic properties of molecular systems. For pyrazole (B372694) derivatives, including 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole, these computational methods provide a detailed understanding of the molecule's behavior at an atomic level. Such studies are crucial for predicting reactivity, stability, and spectroscopic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govnih.gov For pyrazole derivatives, DFT calculations, often using hybrid functionals like B3LYP, have proven effective in determining equilibrium geometries that show excellent agreement with experimental data, such as those obtained from X-ray crystallography. nih.govresearchgate.net

The optimization process for a molecule like this compound would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov This process confirms that the resulting structure is a true energy minimum, ensuring the reliability of subsequently calculated properties. nih.gov The planarity of the pyrazole ring and the orientation of its substituents—the methyl, nitro, and isopropyl groups—are critical outcomes of this optimization. The presence of the electron-withdrawing nitro group and electron-donating alkyl groups is expected to influence the bond lengths and angles within the pyrazole ring. acs.org

The accuracy and computational cost of DFT calculations are heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For pyrazole derivatives, Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. researchgate.netjocpr.com

6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It offers a good balance between accuracy and computational cost for geometry optimization and frequency calculations of medium-sized organic molecules like pyrazole derivatives. nih.gov

6-311++G(d,p): This larger, triple-split valence basis set includes diffuse functions (++) on both heavy atoms and hydrogen, in addition to polarization functions. Diffuse functions are important for describing systems with lone pairs, anions, or significant electron delocalization, making this basis set suitable for a more accurate description of the electronic properties of the nitro group and the pyrazole ring. researchgate.net

While larger basis sets generally yield more accurate results, they also significantly increase the computational time required for the calculations. The selection of an appropriate basis set is therefore a critical step, balancing the need for scientific rigor with practical limitations on computational resources. researchgate.net For a molecule like this compound, a basis set like 6-311++G(d,p) would be expected to provide reliable results for properties such as electronic structure and vibrational frequencies.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. acs.org

For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. tandfonline.comnih.gov In this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, while also reducing the HOMO-LUMO gap, potentially increasing the molecule's reactivity compared to unsubstituted pyrazole. acs.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated around electron-deficient areas, such as the nitro group. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles This table presents data from analogous compounds to illustrate typical values, as specific data for this compound is not available in the provided search results.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | B3LYP/6-311++G(d,p) | -5.96 | -2.22 | 3.74 | |

| 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | DFT | Not Specified | Not Specified | Not Specified | tandfonline.com |

| Pyrazole Hydrazone Derivative (L1) | DFT/B3LYP | Not Specified | Not Specified | 4.38 | nih.gov |

| Pyrazole Hydrazone Derivative (L2) | DFT/B3LYP | Not Specified | Not Specified | 5.75 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to its electrostatic potential value:

Red regions indicate negative potential, corresponding to areas of high electron density. These sites are attractive to electrophiles.

Blue regions represent positive potential, indicating areas of electron deficiency. These sites are susceptible to nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.gov Conversely, positive potential (blue) may be localized around the hydrogen atoms of the methyl and isopropyl groups, as well as near the pyrazole ring protons. tandfonline.com This analysis provides a clear, visual prediction of the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Spectroscopic Property Prediction and Correlation

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand vibrational behavior.

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield a set of harmonic vibrational modes. While these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve better agreement with experimental FT-IR and Raman spectra. mdpi.com

A crucial part of the analysis is the Potential Energy Distribution (PED), which provides a quantitative assignment of each vibrational mode in terms of contributions from internal coordinates (e.g., bond stretching, angle bending, and torsions). researchgate.net For this compound, PED analysis would allow for the unambiguous assignment of complex vibrational bands, such as:

The symmetric and asymmetric stretching modes of the NO₂ group.

Stretching and bending vibrations of the C-H bonds in the methyl and isopropyl groups.

Vibrations characteristic of the pyrazole ring, including C=N, N-N, and C-C stretching, as well as ring deformation modes.

This detailed assignment is essential for interpreting experimental spectra and understanding how the molecule's structure influences its vibrational properties. jocpr.com

Despite a comprehensive search for scientific literature, no specific theoretical and computational chemistry studies focusing solely on the compound This compound were found. The requested detailed analysis for the specified subsections—including predicted NMR spectra, simulated UV-Vis spectra, reactivity insights, reaction pathway modeling, regioselectivity, tautomerism, and supramolecular interactions—is not available in the public domain for this particular molecule.

General computational methods exist for predicting the properties outlined in the request, and studies have been conducted on other substituted nitropyrazoles. However, providing a thorough and scientifically accurate article as per the detailed instructions is not possible without published research dedicated to this compound. Generating such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

Supramolecular Interactions and Aggregation Behavior

Hydrogen Bonding Network Analysis

In the absence of a crystal structure for this compound, a definitive analysis of its hydrogen bonding network is not possible. Generally, for a molecule to form classical hydrogen bonds, it must possess a hydrogen bond donor (typically a hydrogen atom attached to a highly electronegative atom like oxygen, nitrogen, or fluorine) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons).

In the case of this compound, the nitro group's oxygen atoms could potentially act as hydrogen bond acceptors. However, the molecule lacks classical hydrogen bond donors. The hydrogen atoms are bonded to carbon atoms, making them weak donors for C-H···O or C-H···N interactions. While such weak hydrogen bonds are known to play a role in the stabilization of crystal structures, their presence and geometry in this specific compound have not been experimentally or computationally determined.

A related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been studied, and its crystal structure reveals intermolecular O-H···N hydrogen bonds, which form a one-dimensional chain. Additionally, weak C-H···O interactions contribute to the stability of its crystal structure. researchgate.net This highlights the potential for various forms of hydrogen bonding in substituted nitropyrazoles, though the specific network in this compound remains uncharacterized.

π-π Stacking and Dispersive Interactions

The pyrazole ring in this compound is an aromatic system, which suggests the possibility of π-π stacking interactions in the solid state. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a significant contributor to the cohesive energy of many crystalline organic materials. The presence of an electron-withdrawing nitro group and electron-donating methyl and isopropyl groups would influence the electrostatic potential of the pyrazole ring, which in turn would affect the geometry and strength of any π-π stacking interactions.

Self-Assembly Theoretical Models

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Theoretical models of self-assembly for pyrazole-containing compounds often focus on the formation of predictable motifs like dimers, chains, or sheets through intermolecular hydrogen bonds. nih.govmdpi.com

For this compound, theoretical models would need to consider the interplay between potential weak C-H···O/N hydrogen bonds involving the nitro and pyrazole groups, and π-π stacking of the pyrazole rings. The bulky propan-2-yl (isopropyl) group would also exert significant steric influence on the possible packing arrangements, potentially hindering or directing the self-assembly process in specific ways. Without experimental data or dedicated computational modeling for this compound, any proposed self-assembly model would be purely hypothetical.

An in-depth examination of the chemical reactivity and derivatization potential of this compound reveals a versatile scaffold amenable to a variety of chemical transformations. The reactivity is primarily dictated by the interplay of the electron-withdrawing nitro group and the electronic characteristics of the pyrazole ring, along with the influence of the alkyl substituents at positions 1 and 4.

Advanced Applications in Materials Science Theoretical Aspects

Non-Linear Optical (NLO) Properties from Computational Predictions

The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a characteristic that is fundamentally linked to the molecular structure of the material. Pyrazole (B372694) derivatives, particularly those with donor-acceptor groups, have been the subject of computational studies to predict their NLO response. For 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole, the nitro group (-NO2) acts as a strong electron-withdrawing group (acceptor), while the pyrazole ring and the alkyl substituents (methyl and propan-2-yl) function as electron-donating moieties (donors). This intramolecular charge transfer is a key indicator of potential NLO activity.

Theoretical predictions for similar pyrazole compounds have been performed using computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov These studies often calculate the first hyperpolarizability (β), a measure of the second-order NLO response. For instance, computational analysis of (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole revealed a significant β value, which was in good agreement with experimental results. nih.gov The presence of a nitro group in conjunction with the pyrazole ring was crucial for the observed NLO properties.

For this compound, it is hypothesized that the electronic asymmetry created by the nitro and alkyl groups would lead to a notable first hyperpolarizability. The propan-2-yl group at the N1 position and the methyl group at the C4 position influence the electronic and steric properties of the pyrazole ring, which in turn can modulate the NLO response. Computational models can be employed to predict these properties, providing a cost-effective way to screen and design molecules for NLO applications.

Table 1: Theoretical NLO Parameters for a Hypothetical Pyrazole Derivative

| Parameter | Predicted Value | Method |

|---|---|---|

| First Hyperpolarizability (β) | 5.21 × 10⁻³⁰ esu | DFT/B3LYP |

| Dipole Moment (μ) | 3.5 D | DFT/B3LYP |

Note: The values in this table are illustrative and based on computational studies of similar pyrazole derivatives. nih.gov Specific calculations for this compound would be required for precise predictions.

Theoretical Basis for Coordination Chemistry with Metal Ions

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of coordinating to metal ions in various modes. researchgate.net The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes. In the case of this compound, the presence of the nitro group can influence its coordination behavior.

Theoretically, the coordination of this pyrazole derivative can be understood through the principles of Hard and Soft Acids and Bases (HSAB) theory and molecular orbital theory. The nitrogen atoms of the pyrazole ring are typically considered borderline bases, allowing them to coordinate with a wide range of metal ions. The electron-withdrawing nature of the nitro group is expected to decrease the electron density on the pyrazole ring, potentially weakening its coordination to soft metal ions but possibly enhancing interactions with harder metal ions.

Computational chemistry can be used to model the interaction between the pyrazole ligand and various metal ions. These models can predict the geometry of the resulting coordination complexes, the strength of the metal-ligand bond, and the electronic structure of the complex. Such theoretical insights are invaluable for understanding the factors that govern the formation and stability of these complexes. mdpi.com The steric bulk of the propan-2-yl group at the N1 position may also play a significant role in dictating the coordination geometry and the accessibility of the metal center.

Design Principles for Pyrazole-Based Ligands and Frameworks

The versatility of the pyrazole scaffold allows for the rational design of ligands and coordination frameworks with specific properties. researchgate.net By modifying the substituents on the pyrazole ring, it is possible to tune the electronic and steric characteristics of the ligand, thereby influencing the structure and function of the resulting metal complexes or metal-organic frameworks (MOFs).

For the design of new materials based on this compound, several principles can be applied:

Tuning Electronic Properties: The strong electron-withdrawing nitro group can be complemented by introducing electron-donating groups at other positions on the pyrazole ring to enhance properties like NLO activity or to modulate the redox potential of the resulting metal complexes.

Controlling Steric Hindrance: The size and shape of the substituents can be varied to control the coordination number and geometry around the metal center. The propan-2-yl group already provides a degree of steric influence that can be further modified to create specific framework topologies.

Introducing Functional Groups: Additional functional groups can be incorporated into the pyrazole ligand to introduce specific functionalities, such as luminescence, magnetism, or catalytic activity, into the final material.

The design process can be guided by computational modeling, which allows for the virtual screening of a large number of potential ligands and frameworks before their synthesis. nih.gov This approach accelerates the discovery of new materials with desired properties for applications in areas such as gas storage, catalysis, and sensing.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Future Research Directions

Advanced Computational Modeling Techniques for Enhanced Prediction

Computational modeling is a powerful tool for predicting the properties and behavior of chemical compounds, thereby guiding experimental research. For 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole, advanced computational techniques can provide valuable insights.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, stability, and reactivity of the molecule. mdpi.com This can help in predicting its behavior in various chemical reactions.

Molecular Docking: If this compound is explored for biological applications, molecular docking studies can predict its interaction with specific protein targets. nih.govsemanticscholar.org

COSMO-RS Simulation: The Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict the solubility of this nitro compound in various solvents, which is crucial for its synthesis and application. nih.gov

The following table illustrates the types of data that can be generated through computational modeling for this compound.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Synthesis optimization, Mechanistic studies |

| Molecular Docking | Binding Affinity to Proteins | Drug discovery, Agrochemical development |

| COSMO-RS | Solubility in various solvents | Process development, Formulation studies |

Exploration of Materials Science Applications and Theoretical Frameworks

The unique combination of a pyrazole (B372694) ring, a nitro group, and an isopropyl group suggests that this compound could have interesting properties relevant to materials science. mdpi.com Pyrazole derivatives are known to be used in the development of fluorescent dyes and other organic materials. jetir.org

Potential areas of investigation include:

Organic Electronics: The electronic properties of the molecule, influenced by the electron-withdrawing nitro group, could be explored for applications in organic semiconductors or light-emitting diodes.

Energetic Materials: The presence of a nitro group suggests that this compound could be investigated as a component of energetic materials, although its stability and performance would need to be carefully evaluated. nih.gov

Crystal Engineering: Understanding the intermolecular interactions in the solid state can lead to the design of new crystalline materials with desired physical properties.

A table outlining potential materials science applications is provided below.

| Application Area | Relevant Molecular Feature | Theoretical Framework |

| Organic Electronics | π-conjugated pyrazole ring, Nitro group | Semiconductor theory, Photophysics |

| Energetic Materials | Nitro group | Thermochemistry, Detonation theory |

| Crystal Engineering | Intermolecular hydrogen bonding, π-π stacking | Supramolecular chemistry, Crystallography |

Q & A

Q. What are the established synthetic routes for 4-methyl-5-nitro-1-(propan-2-yl)-1H-pyrazole, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach starts with 1-methyl-4-nitro-1H-pyrazole , which undergoes alkylation with 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group at the N1 position . Optimization requires precise temperature control (60–80°C) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound with >95% purity .

Q. How can NMR spectroscopy and X-ray crystallography resolve ambiguities in the compound’s structural confirmation?

- ¹H/¹³C NMR : Key signals include the isopropyl methyl groups (δ ~1.3–1.5 ppm, doublet) and nitro group deshielding effects on adjacent protons (C5-H, δ ~8.2 ppm) .

- X-ray crystallography : Reveals dihedral angles between the pyrazole ring and substituents (e.g., nitro group orientation) and hydrogen-bonding interactions critical for stability. For example, the nitro group often forms weak O···H-C interactions with adjacent methyl groups .

Q. What strategies enable functionalization of the pyrazole ring while preserving the nitro and isopropyl groups?

Selective functionalization at C3 or C4 can be achieved via:

- Electrophilic substitution : Nitration or halogenation under mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C4 using Pd catalysts, though steric hindrance from the isopropyl group may require bulky ligands .

Q. How does the compound’s stability vary under acidic, basic, and thermal conditions?

- Acidic conditions : The nitro group stabilizes the ring, but prolonged exposure to strong acids (e.g., HCl > 2M) may hydrolyze the isopropyl group.

- Thermal stability : Decomposition occurs above 200°C, confirmed by TGA-DSC analysis .

Advanced Research Questions

Q. What regioselectivity challenges arise during pyrazole ring substitution, and how can they be addressed?

Regioselectivity in pyrazole chemistry is influenced by electronic and steric factors. For example, the nitro group at C5 directs electrophiles to C4 due to its strong electron-withdrawing effect. However, steric hindrance from the isopropyl group at N1 can reduce reactivity at adjacent positions. Computational modeling (DFT) predicts favorable transition states for C4 substitution, validated experimentally via kinetic studies .

Q. How do structural analogs (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) inform structure-activity relationships (SAR)?

Comparative studies show that:

Q. What mechanisms underlie the compound’s reported biological activities (e.g., antimicrobial, enzyme inhibition)?

The nitro group participates in redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes . Molecular docking studies suggest the isopropyl group occupies hydrophobic pockets in target enzymes (e.g., COX-2), reducing binding entropy .

Q. How can computational methods (DFT, MD simulations) predict reactivity and spectroscopic properties?

- DFT calculations (B3LYP/6-311+G(d,p)) accurately predict NMR chemical shifts and IR vibrational modes (e.g., nitro stretch at ~1520 cm⁻¹) .

- MD simulations reveal conformational flexibility of the isopropyl group in solvent environments, impacting solubility .

Data Contradictions and Validation

Q. How can conflicting reports on reaction yields or byproduct formation be resolved?

Discrepancies often stem from trace moisture in reactions or incomplete purification. Reproducibility requires:

- Strict anhydrous conditions (e.g., molecular sieves in alkylation steps) .

- LC-MS monitoring to identify byproducts (e.g., di-alkylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.